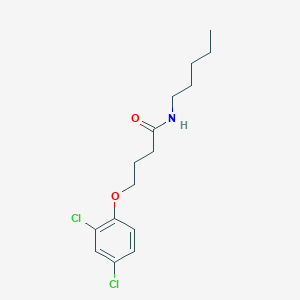

4-(2,4-dichlorophenoxy)-N-pentylbutanamide

Description

4-(2,4-Dichlorophenoxy)-N-pentylbutanamide is a synthetic amide derivative of the herbicide 2,4-DB (4-(2,4-dichlorophenoxy)butanoic acid, CAS 94-82-6) . The molecular formula of the target compound is C15H20Cl2NO2 (derived by replacing the acid group in 2,4-DB with a pentylamide).

Properties

IUPAC Name |

4-(2,4-dichlorophenoxy)-N-pentylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21Cl2NO2/c1-2-3-4-9-18-15(19)6-5-10-20-14-8-7-12(16)11-13(14)17/h7-8,11H,2-6,9-10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKDVACTUJJBTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-pentylbutanamide typically involves the reaction of 2,4-dichlorophenol with butanoyl chloride to form 4-(2,4-dichlorophenoxy)butanoyl chloride. This intermediate is then reacted with pentylamine under controlled conditions to yield the final product. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are meticulously controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenoxy)-N-pentylbutanamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the dichlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted phenoxy compounds.

Scientific Research Applications

4-(2,4-Dichlorophenoxy)-N-pentylbutanamide has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the reactivity of phenoxy herbicides.

Biology: Investigated for its effects on plant physiology and its potential as a growth regulator.

Medicine: Explored for its potential therapeutic effects, particularly in the modulation of hormonal pathways.

Industry: Utilized in the formulation of herbicidal products for agricultural use.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-pentylbutanamide involves its uptake by plant cells, where it mimics the action of natural plant hormones known as auxins. This leads to uncontrolled cell division and growth, ultimately causing the death of the target weed. The molecular targets include auxin receptors and associated signaling pathways that regulate plant growth and development.

Comparison with Similar Compounds

2,4-DB and Its Derivatives

Key Differences :

- Functional Group: 2,4-DB (C10H10Cl2O3) has a carboxylic acid group, whereas 4-(2,4-dichlorophenoxy)-N-pentylbutanamide features a pentylamide.

- Stability : Amides are generally more hydrolytically stable than esters or acids. For example, 2,4-DB esters (e.g., isooctyl ester, CAS 1320-15-6) are designed for controlled release in agricultural formulations , but the amide in the target compound may resist enzymatic degradation longer than ester derivatives.

- Environmental Fate : 2,4-DB degrades via microbial action and hydrolysis, with a half-life of 1–4 weeks in soil . The amide derivative’s persistence may be extended due to slower hydrolysis, raising concerns about bioaccumulation .

Table 1: Physicochemical Comparison

N'-(4-Butoxybenzylidene)-4-(2,4-Dichlorophenoxy)Butanohydrazide (CAS 362496-68-2)

- Structural Differences : This compound replaces the amide with a hydrazide (-NH-NH-) group and introduces a 4-butoxybenzylidene moiety.

- Bioactivity : Hydrazides are often explored for pesticidal or antifungal activity. The extended conjugation in this derivative may enhance UV stability but reduce mobility in plant tissues compared to the simpler pentylamide .

4-(4-Chloro-2-Methylphenoxy)-N-[4-(1-Pyrrolidinylsulfonyl)Phenyl]Butanamide (CAS 590399-42-1)

- Key Modifications : Incorporates a sulfonamide group (-SO2-NR2) and a pyrrolidine ring.

- However, the bulky substituent may reduce soil adsorption compared to the pentylamide derivative .

N-[(2,4-Dichlorophenyl)Methyl]Butan-1-Amine (CAS 22704-59-2)

- Functional Group Contrast : An amine (-NH2) versus an amide. Amines are more basic and prone to protonation at physiological pH, which affects absorption and distribution. The amide in the target compound offers improved metabolic stability .

Biological Activity

4-(2,4-Dichlorophenoxy)-N-pentylbutanamide is an organic compound characterized by a complex structure that includes a dichlorophenoxy group and a butanamide moiety. This compound has garnered attention due to its significant biological activity, particularly in enzyme studies and potential therapeutic applications. Its molecular formula is , with a molecular weight of approximately 497.4 g/mol.

Biological Activity Overview

The biological activity of 4-(2,4-dichlorophenoxy)-N-pentylbutanamide can be summarized as follows:

- Enzyme Interaction : This compound acts as a biochemical probe, interacting selectively with various enzymes and receptors, potentially modulating specific biochemical pathways.

- Binding Affinity : The presence of sulfonyl and fluorophenyl groups enhances its binding affinity and specificity, suggesting that it may have therapeutic applications in treating various diseases.

The interaction of 4-(2,4-dichlorophenoxy)-N-pentylbutanamide with biological targets primarily involves:

- Selective Binding : The compound's structural components allow it to bind selectively to enzymes, which may lead to modulation of their activity.

- Biochemical Pathway Modulation : By influencing enzyme activity, this compound can alter metabolic pathways, potentially offering therapeutic benefits in various conditions.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique features of 4-(2,4-dichlorophenoxy)-N-pentylbutanamide:

| Compound Name | Structure Features | Primary Use |

|---|---|---|

| 4-(2,4-Dichlorophenoxy)-N-pentylbutanamide | Contains a dichlorophenoxy group and butanamide moiety | Potential therapeutic agent |

| 2,4-Dichlorophenoxyacetic Acid | Chlorinated phenoxy derivative | Systemic herbicide |

| 2-Methyl-4-chlorophenoxyacetic Acid | Methylated phenoxy derivative | Herbicide |

| 2,4,5-Trichlorophenoxyacetic Acid | Contains three chlorine atoms | Herbicide with dioxin concerns |

This table illustrates the distinct properties of 4-(2,4-dichlorophenoxy)-N-pentylbutanamide compared to other phenoxy compounds, particularly regarding its potential therapeutic applications.

Case Studies and Research Findings

Research into the biological activity of 4-(2,4-dichlorophenoxy)-N-pentylbutanamide has yielded promising results:

- Enzyme Studies : Investigations have demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways. These studies suggest that it could serve as a lead compound for developing new therapeutics targeting metabolic disorders.

- Pharmacological Potential : The unique structural attributes contribute to its pharmacological potential. Further studies are needed to explore its efficacy in vivo and its safety profile.

- Toxicological Considerations : While the compound shows promise, it is essential to evaluate its toxicity, especially given the historical context of similar compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D), which has been associated with various health risks .

Q & A

Q. What are the recommended synthetic routes for 4-(2,4-dichlorophenoxy)-N-pentylbutanamide, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via amide coupling between 4-(2,4-dichlorophenoxy)butanoic acid and pentylamine using carbodiimide reagents (e.g., EDC) with HOBt and DIPEA in anhydrous DMF at 0–25°C. Alternatively, direct condensation under reflux with azeotropic removal of water may be employed. Yields typically improve with stoichiometric control (1.2:1 amine:acid ratio) and inert atmosphere (N₂/Ar) .

Q. How should researchers characterize the purity and structural integrity of 4-(2,4-dichlorophenoxy)-N-pentylbutanamide?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the dichlorophenoxy group (δ 6.8–7.4 ppm for aromatic protons) and amide functionality (δ 6.5–7.2 ppm for NH).

- Mass Spectrometry (MS) : ESI-MS or HRMS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 358.06 for C₁₅H₂₀Cl₂NO₂).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using a C18 column and acetonitrile/water gradient .

Q. What functional groups in 4-(2,4-dichlorophenoxy)-N-pentylbutanamide are critical for its biochemical interactions?

- Methodological Answer :

- The 2,4-dichlorophenoxy group facilitates hydrophobic interactions with protein pockets (e.g., enzyme active sites).

- The amide bond enables hydrogen bonding with biological targets, influencing binding affinity.

- The pentyl chain modulates lipophilicity, affecting membrane permeability and pharmacokinetics .

Advanced Research Questions

Q. How can conflicting data regarding the compound’s enzyme inhibition efficacy be systematically addressed?

- Methodological Answer :

- Assay Validation : Ensure consistent substrate concentrations (e.g., 10–100 µM) and pH buffers (e.g., Tris-HCl, pH 7.4).

- Purity Verification : Re-test batches with ≥95% HPLC purity to exclude impurities as confounding factors.

- Orthogonal Assays : Compare results from fluorescence-based assays with radiometric or calorimetric methods (e.g., ITC).

- Structural Analysis : Perform docking studies using X-ray or cryo-EM structures of the target enzyme to rationalize discrepancies .

Q. What strategies improve low yields in the coupling reaction during synthesis?

- Methodological Answer :

- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 80°C vs. 24 hours conventionally).

- Solvent Optimization : Switch to THF or dichloromethane for better solubility of intermediates.

- Workup Refinement : Employ liquid-liquid extraction (ethyl acetate/water) followed by column chromatography (silica gel, hexane/EtOAc) .

Q. How does the pentylamide moiety influence bioactivity compared to shorter alkyl chains (e.g., methyl or butyl)?

- Methodological Answer :

- Lipophilicity : Measure logP values (e.g., pentylamide: ~3.8 vs. butylamide: ~3.2) to correlate with cellular uptake.

- Binding Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., longer chains may enhance potency by filling hydrophobic pockets).

- Metabolic Stability : Assess plasma stability (e.g., t₁/₂ in liver microsomes) to evaluate resistance to amidase cleavage .

Q. What analytical techniques differentiate stereoisomers if chirality is introduced during synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.